methanone CAS No. 185757-52-2](/img/structure/B14266678.png)
[3-(Phenylsulfanyl)-4,5-dihydrofuran-2-yl](pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanone: is a complex organic compound that features a unique combination of a phenylsulfanyl group, a dihydrofuran ring, and a pyrrolidinylmethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the dihydrofuran ring, followed by the introduction of the phenylsulfanyl group. The final step involves the attachment of the pyrrolidinylmethanone moiety. Common reagents used in these reactions include sulfur-containing compounds, furan derivatives, and pyrrolidine.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the progress of the reactions and to purify the final product.
化学反応の分析
Types of Reactions:
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinylmethanone moiety can be reduced to form alcohols.
Substitution: The dihydrofuran ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted dihydrofuran derivatives.
科学的研究の応用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, 3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanone involves its interaction with specific molecular targets. The phenylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, while the dihydrofuran ring can participate in hydrogen bonding and hydrophobic interactions. The pyrrolidinylmethanone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanol: This compound differs by having a hydroxyl group instead of a carbonyl group.
3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylethanone: This compound has an ethyl group instead of a methylene group.
Uniqueness: The unique combination of the phenylsulfanyl group, dihydrofuran ring, and pyrrolidinylmethanone moiety in 3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanone provides distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.
特性
CAS番号 |
185757-52-2 |
|---|---|
分子式 |
C15H17NO2S |
分子量 |
275.4 g/mol |
IUPAC名 |
(4-phenylsulfanyl-2,3-dihydrofuran-5-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H17NO2S/c17-15(16-9-4-5-10-16)14-13(8-11-18-14)19-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
InChIキー |
URBLWEVRMVZELG-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C2=C(CCO2)SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


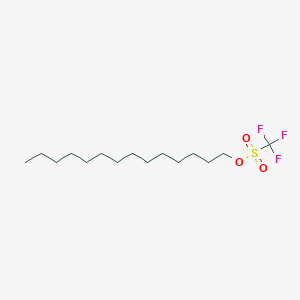
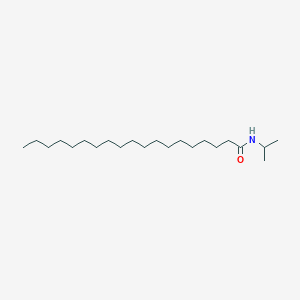
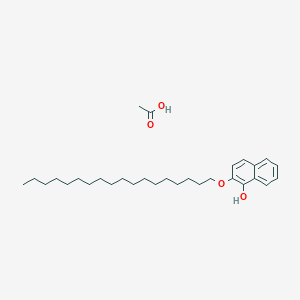
![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)
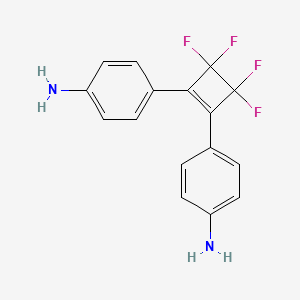
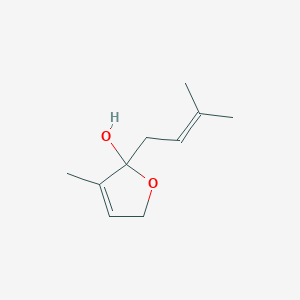
![tert-butyl 2,2-dimethyl-4-[(R)-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14266629.png)
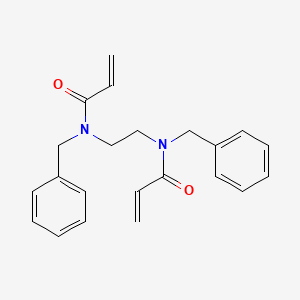
![2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate](/img/structure/B14266632.png)
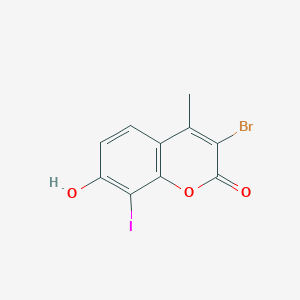
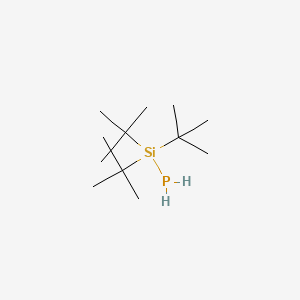
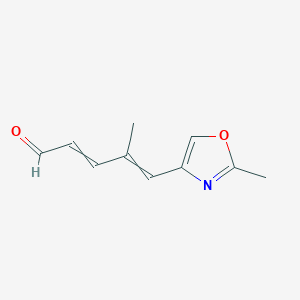
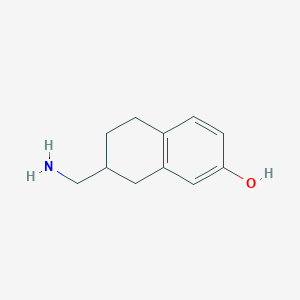
![4-[2-(4-Ethoxyphenyl)ethyl]-2,4',6-trifluoro-1,1'-biphenyl](/img/structure/B14266656.png)
